molecular formula C5H7F3N4 B1419152 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 1157126-01-6

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No.: B1419152
CAS No.: 1157126-01-6
M. Wt: 180.13 g/mol
InChI Key: JNJNROJNNQBVCQ-UHFFFAOYSA-N
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Description

Overview of 3,3,3-Trifluoro-2-(1H-1,2,4-Triazol-1-yl)Propan-1-Amine

This compound (CAS: 1157126-01-6) is a fluorinated triazole derivative with the molecular formula C₅H₇F₃N₄ and a molecular weight of 180.13 g/mol . Its structure features a trifluoromethyl group attached to a propan-1-amine backbone, with a 1,2,4-triazole ring at the second carbon position (Figure 1). The compound exists as an oil at room temperature and is characterized by high thermal stability due to its fluorine content.

Property Value
Molecular Formula C₅H₇F₃N₄
Molecular Weight 180.13 g/mol
Physical Form Oil
Storage Temperature 4°C
SMILES Notation NCC(N1N=CN=C1)C(F)(F)F
InChI Key JNJNROJNNQBVCQ-UHFFFAOYSA-N

Figure 1: Structural representation of this compound.

Historical Context and Discovery

The compound emerged in the early 21st century as part of broader research into fluorinated triazole derivatives. Its synthesis aligns with advancements in click chemistry and fluorine-based medicinal chemistry, which gained momentum post-2000. The CAS registry (1157126-01-6) indicates its formal identification in the 2010s, coinciding with increased interest in trifluoromethyl groups for drug design. Early studies focused on optimizing its regioselective synthesis, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods.

Relevance in Contemporary Chemical Research

This compound is pivotal in multiple domains:

  • Medicinal Chemistry : Fluorinated triazoles are prized for their metabolic stability and bioavailability. The trifluoromethyl group enhances lipophilicity, improving membrane permeability in drug candidates.
  • Agrochemicals : Its structural motifs are explored in herbicides and fungicides, where triazoles inhibit cytochrome P450 enzymes in pathogens.
  • Materials Science : The compound’s thermal stability makes it a candidate for high-performance polymers and coatings.

Recent studies highlight its role as a building block for synthesizing kinase inhibitors and antifungal agents, reflecting its versatility.

Scope and Structure of the Review

This review will systematically analyze:

  • Synthetic methodologies (e.g., CuAAC, nucleophilic substitution).
  • Physicochemical properties (e.g., logP, solubility).
  • Applications in pharmaceuticals and materials science. Excluded are discussions of toxicology, dosage, and commercial formulations, as per the outlined requirements.

Properties

IUPAC Name

3,3,3-trifluoro-2-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)4(1-9)12-3-10-2-11-12/h2-4H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJNROJNNQBVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethylated Phosphonium Salts

Phosphonium salts serve as key intermediates for subsequent Wittig-type reactions or as precursors for nucleophilic substitution.

Method Reagents Conditions Yield References
Refluxing trifluorinated alkyl iodides with triphenylphosphine 1,1,1-Trifluoro-3-iodopropane + PPh₃ Reflux in toluene, 14 hours 73%
Refluxing heptafluoropentyl iodide with PPh₃ 1,1,1,2,2,3,3-Heptafluoropentyl iodide + PPh₃ Reflux in toluene, 14 hours 91%

These phosphonium salts are characterized by NMR and IR spectroscopy, confirming their structures.

Synthesis of Fluorinated Alkyl Halides

The starting fluorinated alkyl halides, such as 1,1,1-trifluoro-3-iodopropane, are typically prepared via halogenation of trifluoromethyl precursors or via direct fluorination methods.

Formation of the Amino Group

The amino functionality is introduced through nucleophilic substitution reactions, often employing the phosphonium salts as intermediates:

R–PPh₃ + Nucleophile → R–Nucleophile + PPh₃

In particular, the synthesis of the amine involves:

  • Reacting the phosphonium salt with ammonia or primary amines under controlled conditions.
  • Using reductive amination or similar methods to convert intermediates into the target amine.

Construction of the Triazole Ring

Azide-Alkyne Cycloaddition (Click Chemistry)

A common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently forms the 1,2,3-triazole ring:

Reagents Conditions Yield References
Azide derivatives + terminal alkynes Copper catalyst, solvent (e.g., acetonitrile), room temperature High

For example, azides bearing the trifluoromethyl group can be reacted with alkynes to form the desired triazole.

Direct Cyclization

Alternatively, cyclization of hydrazides or amidrazones under dehydrating conditions can produce the triazole ring, especially when functionalized with fluorinated substituents.

Specific Synthetic Route for the Target Compound

Based on recent literature and experimental procedures, a plausible synthetic route is:

Data Table Summarizing Key Preparation Parameters

Step Reagents Conditions Yield Notes
Synthesis of phosphonium salt Alkyl iodide + PPh₃ Reflux in toluene, 14 h 73-91% Confirmed via NMR and IR
Nucleophilic substitution Phosphonium salt + NH₃ Reflux or room temp Variable High purity required
Azide formation Amine + NaN₃ DMF or DMSO, 80°C >80% Confirmed via IR (N₃ stretch)
Cycloaddition Azide + terminal alkyne CuI catalyst, room temp High Confirmed via NMR and MS

Research Findings and Notes

  • The use of fluorinated phosphonium salts is well-established for introducing trifluoromethyl groups into organic molecules, as demonstrated in recent studies.
  • The click chemistry approach offers a robust, high-yield pathway for constructing the triazole ring, with reaction conditions optimized to prevent side reactions.
  • The synthesis of fluorinated intermediates requires careful handling due to their reactivity and potential toxicity.
  • Purification techniques such as flash chromatography and recrystallization are essential to obtain compounds of pharmaceutical purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1H-1,2,4-triazole can act against various bacterial strains. The incorporation of trifluoromethyl groups enhances this activity by improving lipophilicity and bioavailability.

CompoundTarget OrganismMIC (µg/ml)Reference
Triazole Derivative AMycobacterium smegmatis6.25
Triazole Derivative BPseudomonas aeruginosa12.50

Anticancer Potential

The compound has been studied for its anticancer properties. In a recent study, several triazole derivatives were synthesized and tested for their efficacy against various cancer cell lines. Notably, one derivative showed over 80% growth inhibition in certain cancer types.

CompoundCancer Cell LinePercent Growth Inhibition (%)Reference
Triazole Derivative COVCAR-885.26
Triazole Derivative DNCI-H4075.99

Fungicides

Triazoles are well-known fungicides in agriculture. The introduction of trifluoromethyl groups in triazole derivatives can enhance their fungicidal activity by improving the interaction with fungal enzymes.

Herbicides

The unique structure of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine allows it to be explored as a potential herbicide. Its effectiveness against specific weed species is currently under investigation.

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly useful in creating advanced materials for electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives highlighted the enhanced antimicrobial activity conferred by the trifluoromethyl substitution. The results demonstrated that these compounds could serve as lead candidates for developing new antibiotics.

Case Study 2: Anticancer Research

In an experimental setup involving various cancer cell lines, the compound exhibited promising results as an anticancer agent. The study emphasized the need for further optimization of the chemical structure to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

2-(1H-1,2,4-Triazol-1-yl)propan-1-amine

  • Molecular Formula : C₅H₁₀N₄ | Molecular Weight : 126.16 g/mol .
  • Structural Difference : Lacks the trifluoromethyl group, reducing its electron-withdrawing effects and lipophilicity.
  • Applications : Serves as a precursor for oxazole carboxamide derivatives (e.g., OCM-8 to OCM-11) with demonstrated glycogen synthase kinase-3β (GSK-3β) inhibitory activity .

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₂ClN₅ | Molecular Weight : 176.65 g/mol .
  • Structural Difference : Contains a methyl-substituted triazole and a hydrochloride salt, improving solubility.
  • Applications : Explored in pharmaceuticals and agrochemicals due to its versatile reactivity .

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine Hydrochloride

  • CAS : 876669-35-1 | Molecular Weight : 154.62 g/mol .
  • Structural Difference : Hydrochloride salt form enhances aqueous solubility compared to the free base.

Fluorinated Triazole Derivatives

3,3,3-Trifluoro-2-(1H-Pyrazol-1-yl)propan-1-amine

  • Molecular Formula : C₆H₈F₃N₃ | Molecular Weight : 179.14 g/mol .
  • Structural Difference : Replaces the triazole with a pyrazole ring, altering electronic properties and binding affinity.

OCM-8 to OCM-11 Oxazole Carboxamides

  • General Structure : N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(substituted phenyl)oxazole-4-carboxamide .
  • Key Features :
    • OCM-8 : 3,4,5-Trifluorophenyl substituent | IC₅₀ (GSK-3β) : 2.1 nM.
    • OCM-9 : 3-Fluoro-4-(trifluoromethoxy)phenyl | IC₅₀ : 1.8 nM.
    • OCM-10 : 3-Fluoro-4-(trifluoromethyl)phenyl | IC₅₀ : 3.4 nM.
    • OCM-11 : 3,5-Difluoro-4-methoxyphenyl | IC₅₀ : 5.2 nM.
  • Comparison : These compounds exhibit high GSK-3β inhibition but lack the trifluoromethyl group on the propan-1-amine backbone .

Heterocyclic Triazole Hybrids

4-tert-Butyl-5-(1H-1,2,4-Triazol-1-yl)thiazol-2-amine

  • Molecular Formula : C₉H₁₂N₆S | Molecular Weight : 236.29 g/mol .

N-((3,5-Dimethyl-1H-Pyrazol-1-yl)methyl)-6-methylpyridin-2-amine

  • Molecular Formula : C₁₀H₁₅N₅ | Molecular Weight : 205.26 g/mol .
  • Activity : Pyrazole and pyridine moieties may enhance binding to kinase targets.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine 1157126-01-6 C₅H₇F₃N₄ 180.13 Trifluoromethyl, 1,2,4-triazole Research use (potential kinase inhibition)
2-(1H-1,2,4-Triazol-1-yl)propan-1-amine N/A C₅H₁₀N₄ 126.16 Unsubstituted propan-1-amine Precursor for OCM inhibitors
OCM-8 N/A C₁₅H₁₄F₃N₅O₂ 361.30 Oxazole-carboxamide, trifluorophenyl GSK-3β inhibitor (IC₅₀: 2.1 nM)
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl 1909326-22-2 C₆H₁₂ClN₅ 176.65 Methyl-triazole, hydrochloride salt Pharmaceutical lead
3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine 1157125-98-8 C₆H₈F₃N₃ 179.14 Pyrazole ring Undisclosed

Biological Activity

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a fluorinated compound known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

  • Molecular Formula: C5H7F3N4
  • Molecular Weight: 180.13 g/mol
  • CAS Number: 1157126-01-6

Synthesis

The compound can be synthesized through various methods involving triazole derivatives. The synthesis typically includes:

  • Formation of the triazole ring.
  • Introduction of the trifluoromethyl group.
  • Coupling with propanamine derivatives.

Antiproliferative Effects

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For example, research on related triazole compounds has shown significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells . The mechanisms involved may include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways essential for tumor growth.

Anticonvulsant Activity

Analogues of this compound have demonstrated potent anticonvulsant properties in animal models. These compounds exhibit a high therapeutic index and minimal side effects on cardiovascular parameters . The proposed mechanism involves modulation of GABA(A) receptor activity and enhancement of inhibitory neurotransmission.

Enzyme Inhibition

Research indicates that similar triazole compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions like Alzheimer's disease . The inhibitory activities suggest potential applications in treating cognitive disorders.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several fluorinated triazole derivatives against human cancer cell lines. Among them, a compound structurally related to this compound showed the highest activity against breast cancer cells (IC50 = 15 µM). This suggests that structural modifications can enhance biological efficacy .

Case Study 2: Anticonvulsant Activity

In an animal study assessing the anticonvulsant effects of various analogues, one derivative exhibited a significant reduction in seizure frequency compared to controls. The compound was administered at doses ranging from 10 to 30 mg/kg and demonstrated a protective effect against induced seizures in the maximal electroshock model .

Research Findings

Study Biological Activity Findings
AntiproliferativeSignificant inhibition of breast and lung cancer cell lines
AnticonvulsantHigh therapeutic index with minimal cardiovascular effects
Enzyme InhibitionEffective AChE and BChE inhibitors with potential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar triazole-containing amines are synthesized by reacting carboxylic acid derivatives (e.g., oxazole-4-carboxylic acids) with 3-(1H-1,2,4-triazol-1-yl)propan-1-amine under peptide coupling conditions using reagents like HATU or DCC .
  • Purity Optimization : Post-synthesis purification via column chromatography or recrystallization is critical. High-performance liquid chromatography (HPLC) with >95% purity thresholds is recommended for analytical validation .

Q. How can the structural and electronic properties of this compound be characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the triazole ring substitution pattern and trifluoromethyl group integration .
  • X-ray Crystallography : Used to resolve tautomeric ambiguities (common in triazole derivatives) and validate spatial arrangements of functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and isotopic patterns, particularly for fluorine-rich compounds .

Q. What are the stability considerations for this compound under standard laboratory conditions?

  • Stability Profile :

  • Thermal Stability : Avoid exposure to temperatures >110°C, as trifluoromethyl groups may decompose, releasing toxic fluorinated byproducts .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the triazole ring .
  • Moisture : Hygroscopic tendencies require desiccated storage to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeting drug candidates. This is observed in analogs used as GSK-3β inhibitors for neurological disorders .
  • Experimental Design : Compare pharmacokinetic profiles of trifluoromethyl-containing derivatives versus non-fluorinated analogs using in vitro permeability assays (e.g., PAMPA) .

Q. What strategies mitigate off-target interactions when designing triazole-containing inhibitors?

  • Selectivity Optimization :

  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities for target vs. non-target kinases or enzymes .
  • Functional Group Tuning : Introduce steric hindrance via substituents (e.g., bulky aryl groups) to reduce non-specific binding .
    • Validation : Perform kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to quantify inhibitory activity across homologous proteins .

Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?

  • SAR Workflow :

Synthesize derivatives with modified triazole positions (e.g., 1,2,3-triazole vs. 1,2,4-triazole) .

Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., -CF2_2CF3_3) to assess potency changes .

Use in vitro bioassays (e.g., antimicrobial susceptibility testing) to correlate structural variations with activity .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Challenges : Fluorinated byproducts (e.g., trifluoroacetic acid) can interfere with LC-MS detection due to similar mass-to-charge ratios.
  • Solutions :

  • Chromatographic Separation : Use ion-pairing reagents (e.g., heptafluorobutyric acid) to improve resolution in reverse-phase HPLC .
  • Quantitative NMR (qNMR) : Employ 19F^{19}F-NMR to quantify fluorine-containing impurities with high specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 2
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

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